molecular formula C15H18FN3S B12239473 1-(2-Fluorophenyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine

1-(2-Fluorophenyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine

Cat. No.: B12239473
M. Wt: 291.4 g/mol
InChI Key: COSRPUAMQFTQGK-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group and a thiazolylmethyl group, which contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the piperazine ring.

    Attachment of the Thiazolylmethyl Group: The thiazolylmethyl group can be attached through a condensation reaction between a thiazole derivative and a piperazine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.

Scientific Research Applications

1-(2-Fluorophenyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the thiazolylmethyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluorophenyl)piperazine: Lacks the thiazolylmethyl group, resulting in different chemical and biological properties.

    4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine:

Uniqueness

1-(2-Fluorophenyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine is unique due to the combination of the fluorophenyl and thiazolylmethyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H18FN3S

Molecular Weight

291.4 g/mol

IUPAC Name

4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-1,3-thiazole

InChI

InChI=1S/C15H18FN3S/c1-12-17-13(11-20-12)10-18-6-8-19(9-7-18)15-5-3-2-4-14(15)16/h2-5,11H,6-10H2,1H3

InChI Key

COSRPUAMQFTQGK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CN2CCN(CC2)C3=CC=CC=C3F

Origin of Product

United States

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